Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride

PROTAC linker solubility salt form comparison

Inconsistent linker performance undermines PROTAC library reproducibility. This rigid bicyclo[2.2.2]octane building block, supplied as the hydrochloride salt, enforces a defined spatial separation between target ligand and E3 recruiter. • 97% purity with exact 1:1 HCl stoichiometry minimizes well-to-well variability in amide coupling. • Methyl ester survives TFA-mediated Boc deprotection, reducing synthesis steps by ≥1 versus tert-butyl ester linkers. • 3-year shelf life at -20 °C and ambient-temperature shipping lower cold-chain logistics cost. Ideal for anhydrous DMF/DMSO coupling protocols where water-sensitive E3 ligands are used.

Molecular Formula C10H18ClNO2
Molecular Weight 219.709
CAS No. 135908-43-9
Cat. No. B594725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
CAS135908-43-9
Molecular FormulaC10H18ClNO2
Molecular Weight219.709
Structural Identifiers
SMILESCOC(=O)C12CCC(CC1)(CC2)N.Cl
InChIInChI=1S/C10H17NO2.ClH/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9;/h2-7,11H2,1H3;1H
InChIKeyPLYVYQNMLHQMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride – Key Compound Profile for Targeted Protein Degradation (PROTAC) Linker Procurement


Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS 135908-43-9) is a bicyclo[2.2.2]octane-based building block belonging to the class of rigid, non-aromatic PROTAC linkers. It features a methyl ester at the bridgehead 1‑position and a free primary amine at the 4‑position, supplied as the hydrochloride salt (C₁₀H₁₈ClNO₂, MW 219.71 g/mol) [1]. The compound is primarily utilized as a conformationally constrained linker in the assembly of heterobifunctional proteolysis‑targeting chimeras (PROTACs), where it separates the target‑protein ligand from the E3 ligase recruiter while restricting rotational freedom . Its commercial availability at standard purity of 97 % and its solid‑powder physical form facilitate precise formulation and storage in medicinal chemistry workflows .

Why Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride Cannot Be Replaced by Common In‑Class PROTAC Linkers


Superficially, other bicyclo[2.2.2]octane derivatives or flexible PEG‑alkyl linkers appear interchangeable for PROTAC construction. However, linker length, rigidity, solubility, and the protecting‑group strategy all govern ternary‑complex formation, cellular permeability, and ultimate degradation efficiency [1]. The hydrochloride salt form further dictates the compound’s handling during solid‑phase synthesis and its solubility profile under aqueous assay conditions, parameters that are absent from the free‑base analog or differentially protected variants . Substituting without accounting for these quantifiable differences risks compromised synthetic yield, altered linker conformational preference, and irreproducible biological activity in degrader assays.

Quantitative Evidence Guide: Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride Versus Closest Analogs


Aqueous Solubility: Hydrochloride Salt vs. Free Base Determines Formulation Workflow

The hydrochloride salt exhibits a predicted aqueous solubility of 2.68 mg/mL (Log S ESOL = −1.91), whereas the corresponding free base (CAS 135908-33-7) reaches 12.0 mg/mL (Log S ESOL = −1.18) . The approximately 4.5‑fold lower water solubility of the salt form is compensated by enhanced crystallinity and solid‑state stability, making it preferable for DMSO‑based stock solutions and anhydrous coupling reactions where residual water must be minimized.

PROTAC linker solubility salt form comparison

Purity Specification: 97 % Guaranteed Assay Reduces Stoichiometric Uncertainty in PROTAC Synthesis

Commercial lots of the hydrochloride salt are released with a standard purity of 97 %, verified by NMR, HPLC, and GC batch analysis . In contrast, the free‑base analog is commonly supplied at 95 % purity . The 2‑percentage‑point purity advantage, combined with the defined salt stoichiometry (1:1 HCl), enables more accurate molar calculations during stepwise PROTAC assembly, reducing the risk of incomplete conversion when working with precious E3 ligase ligand intermediates.

PROTAC synthesis purity quality control

Storage and Shipping Stability: Ambient Temperature Resilience Simplifies Logistics

The hydrochloride salt is stable as a powder at −20 °C for 3 years, at 4 °C for 2 years, and withstands ambient‑temperature shipping without degradation . The free base, by comparison, requires storage under inert gas (argon) at 2–8 °C and is recommended to be protected from moisture . The salt form’s tolerance of room‑temperature transit eliminates the need for cold‑chain logistics during procurement, reducing shipping cost and risk of temperature excursions.

PROTAC linker stability cold chain

Conformational Rigidity: Bicyclo[2.2.2]octane Scaffold Restricts Linker Flexibility Relative to Alkyl‑Chain and PEG‑Based PROTAC Linkers

The bicyclo[2.2.2]octane core enforces a fixed spatial separation and orientation between the exit vectors of the linker, in contrast to freely rotatable alkyl‑chain (e.g., heptane‑1,7‑diamine) or polyethylene glycol (PEG) linkers [1]. While direct, matched‑pair DC₅₀ data for this specific linker are not yet published, systematic linker‑SAR studies demonstrate that rigid linkers can alter degradation potency by >10‑fold compared to flexible analogs of equivalent atom count, primarily by pre‑organizing the ternary complex geometry and reducing the entropic penalty of binding [2]. This class‑level inference supports the selection of the bicyclo[2.2.2]octane scaffold when a fixed, rod‑like linker projection is desired.

PROTAC linker rigidity ternary complex

Orthogonal Protecting Group Strategy: Methyl Ester Enables Acid‑Stable PROTAC Assembly Compared to tert‑Butyl Ester Linkers

The methyl ester of the hydrochloride salt is stable to the acidic conditions commonly used for Boc deprotection and resin cleavage in solid‑phase peptide synthesis (e.g., 95 % TFA), while tert‑butyl esters are cleaved under the same conditions [1]. In contrast, tert‑butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (a frequently considered alternative) would lose the ester protection during Boc‑removal steps, necessitating a different synthetic sequence and potentially lowering overall yield through additional protection/deprotection cycles . This orthogonal stability profile streamlines the synthesis of PROTACs that incorporate Boc‑protected amino acid residues, reducing the number of synthetic steps by at least one.

PROTAC synthesis protecting group orthogonality

Optimal Research and Industrial Deployment Scenarios for Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Hydrochloride


High‑Fidelity PROTAC Library Synthesis Requiring Defined Linker Stoichiometry

When constructing parallel PROTAC libraries, the 97 % purity and exactly defined 1:1 hydrochloride stoichiometry ensure that each reaction well receives a consistent molar quantity of the linker . This reduces inter‑well variability in amide bond formation, enabling reliable structure‑activity relationship (SAR) interpretation and higher reproducibility across degradation assays.

Multi‑Step Solid‑Phase PROTAC Assembly with Boc‑Protected Intermediates

The acid‑stable methyl ester survives TFA‑based Boc deprotection steps, allowing the linker to be introduced early in a solid‑phase sequence without premature ester cleavage . This orthogonal stability eliminates the need for allyl‑based or other exotic protecting groups and simplifies the final trifunctional PROTAC construction, reducing synthesis step count by at least one relative to tert‑butyl ester‑based linkers.

Anhydrous Conjugation Chemistries in DMSO‑Based Reaction Media

The reduced aqueous solubility (2.68 mg/mL) of the hydrochloride salt, combined with its excellent solubility in DMSO and DMF, makes it ideal for anhydrous amide coupling protocols where water‑induced hydrolysis of active esters must be avoided . This property is particularly valuable when conjugating expensive E3 ligase ligands that carry moisture‑sensitive functional groups.

Long‑Term Medicinal Chemistry Projects Requiring Ambient‑Stable Linker Inventory

With a powder shelf life of 3 years at −20 °C and the ability to be shipped and temporarily stored at room temperature without degradation , this linker supports multi‑year drug discovery campaigns. Procurement managers can maintain bulk inventory without the overhead of continuous cold‑chain monitoring, lowering total cost of ownership.

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